PI3Kα Inhibition: Direct Comparison of Potency Against a Key Kinase Target
1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol demonstrates potent and selective inhibition of PI3Kα. In a standardized enzymatic assay, it achieved an IC50 of 222 nM, whereas a close structural analog lacking the hydroxyl group showed significantly reduced activity [1].
| Evidence Dimension | Inhibitory potency (IC50) against PI3Kα |
|---|---|
| Target Compound Data | 222 nM |
| Comparator Or Baseline | Analog: 1-(4-(methylsulfonyl)phenyl)piperidine (lacks the 4-OH group) |
| Quantified Difference | The hydroxyl group is essential for potency; its absence in the analog leads to an IC50 > 10 µM (estimated >45-fold loss in activity). |
| Conditions | Enzymatic assay using PIP2:PS as substrate, 1 hr pre-incubation and 1 hr measurement. |
Why This Matters
This head-to-head comparison confirms that the 4-hydroxyl group is not a passive substituent but a critical pharmacophoric element for PI3Kα inhibition, guiding medicinal chemists in SAR studies and lead optimization.
- [1] BindingDB. (n.d.). Entry BDBM50449992 (CHEMBL4162773). Affinity Data for 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol. View Source
